REACTION_CXSMILES
|
[O:1](Cl)Cl.[Zr:4].[Ce:5].[La:6]>>[La:6].[Ce:5].[Zr:4].[O-2:1].[Zr+4:4].[O-2:1].[O-2:1].[Ce+3:5].[O-2:1].[O-2:1].[Ce+3:5].[O-2:1].[La+3:6].[O-2:1].[O-2:1].[La+3:6] |f:0.1,4.5.6,7.8.9,10.11.12.13.14,15.16.17.18.19|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(Cl)Cl.[Zr]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ce]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[La]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[La].[Ce].[Zr]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Zr+4].[O-2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g |
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Ce+3].[O-2].[O-2].[Ce+3]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g |
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[La+3].[O-2].[O-2].[La+3]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1](Cl)Cl.[Zr:4].[Ce:5].[La:6]>>[La:6].[Ce:5].[Zr:4].[O-2:1].[Zr+4:4].[O-2:1].[O-2:1].[Ce+3:5].[O-2:1].[O-2:1].[Ce+3:5].[O-2:1].[La+3:6].[O-2:1].[O-2:1].[La+3:6] |f:0.1,4.5.6,7.8.9,10.11.12.13.14,15.16.17.18.19|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(Cl)Cl.[Zr]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ce]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[La]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[La].[Ce].[Zr]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Zr+4].[O-2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g |
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Ce+3].[O-2].[O-2].[Ce+3]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g |
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[La+3].[O-2].[O-2].[La+3]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |